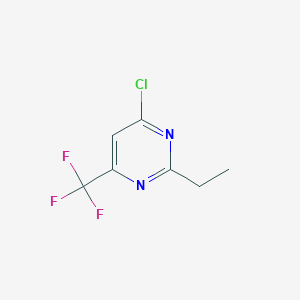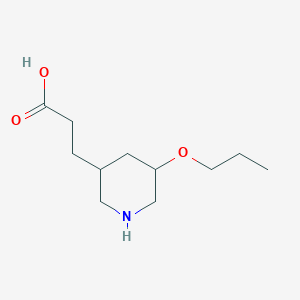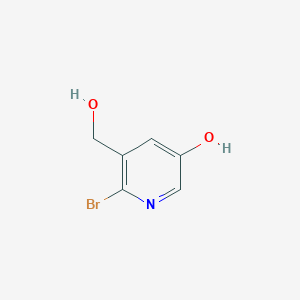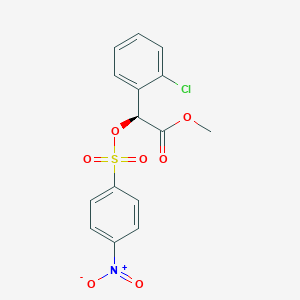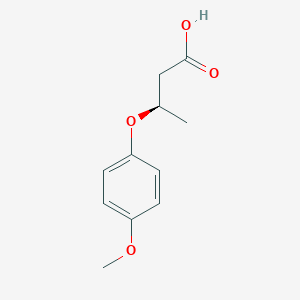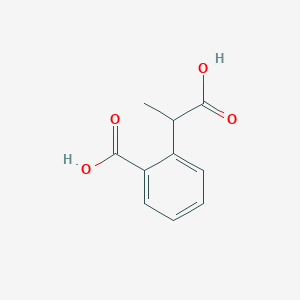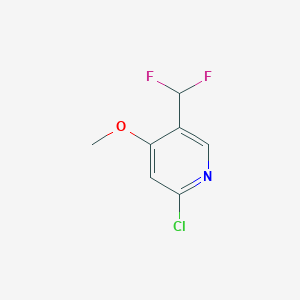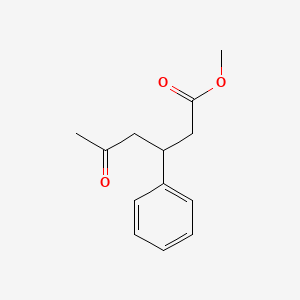
Methyl 5-oxo-3-phenylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxo-3-phenylhexanoate is an organic compound with the molecular formula C13H16O3. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O). This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-oxo-3-phenylhexanoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-oxo-3-phenylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-oxo-3-phenylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-oxo-3-phenylhexanoic acid.
Reduction: 5-hydroxy-3-phenylhexanol.
Substitution: Various substituted phenylhexanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-oxo-3-phenylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 5-oxo-3-phenylhexanoate involves its interaction with various molecular targets. In biological systems, the compound can undergo enzymatic hydrolysis to release the corresponding acid and alcohol. These metabolites can then participate in further biochemical reactions, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-oxo-3-phenylpentanoate
- Methyl 5-oxo-3-phenylbutanoate
- Methyl 5-oxo-3-phenylpropanoate
Uniqueness
Methyl 5-oxo-3-phenylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for different reactivity and applications, making it a valuable intermediate in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 5-oxo-3-phenylhexanoate |
InChI |
InChI=1S/C13H16O3/c1-10(14)8-12(9-13(15)16-2)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
GLXFIFCVMRMRNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(CC(=O)OC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


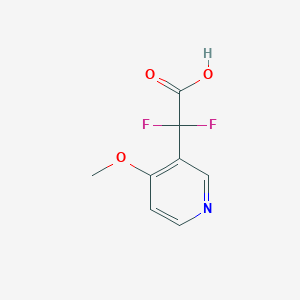
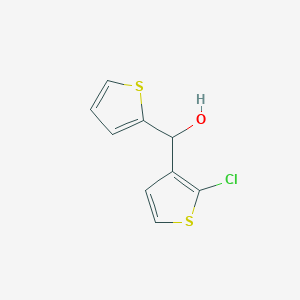

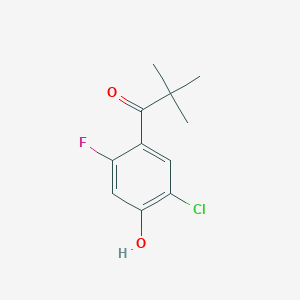


![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
